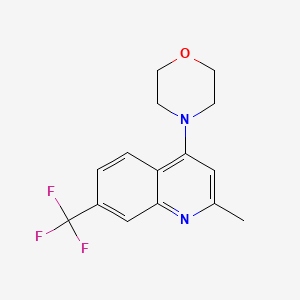

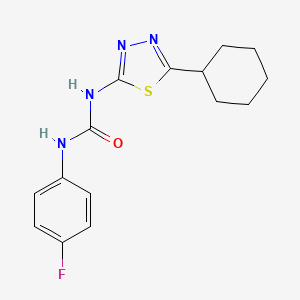

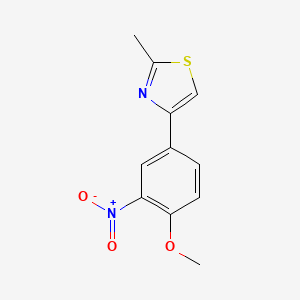

N~1~-(4-isopropylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N~1~-(4-isopropylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as "compound X," is a synthetic compound that has gained significant attention in scientific research. The compound was first synthesized in the early 2000s and has since been studied for its potential use in various applications.

Aplicaciones Científicas De Investigación

Role in Fertility and Plant Development

The compound, also known as CBKinase1_002891, has been found to play a significant role in plant fertility. It is associated with NADPH-dependent reactive oxygen species (ROS) signaling in plants . This compound has been shown to affect pollen viability, anther dehiscence, and spikelet morphology, leading to partial spikelet sterility .

Role in Salinity-Induced Senescence

CBKinase1_002891 has been found to delay salinity-induced senescence in rice leaves by regulating chlorophyll degradation . This suggests that it plays a crucial role in the photosystem and chlorophyll metabolism in stress conditions .

Role in Cell Cycle Regulation

As CBKinase1_015291, the compound is a member of the Casein Kinase 1 (CK1) family, which has been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Role in Tumor Progression

CK1 isoforms, including CBKinase1_015291, have been found to regulate key signaling pathways critically involved in tumor progression . Altered expression or activity of different CK1 isoforms has been observed in tumor cells .

Role in Antimicrobial Activity

The compound, also known as N1-(4-isopropylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, has been used in the synthesis of phthalazinones, which have shown significant antimicrobial activity .

Role in Kinase Inhibition

Pyrrolopyrazine derivatives, which include N1-(4-isopropylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, have shown significant activity on kinase inhibition .

Role in Drug Discovery

The compound, also known as BRD-K07960394-001-01-5, is a bromodomain (BRD) protein that specifically recognizes the N-acetyllysine motifs, a key event in the reading process of epigenetic marks . BRDs are evolutionarily highly conserved and have attracted great interest due to their important roles in biological processes .

Role in Epigenetic Regulation

BRD-K07960394-001-01-5 is part of the Wnt/β-catenin signaling pathway, which plays a crucial role in epigenetic regulation . It phosphorylates β-catenin as part of the β-catenin destruction complex for subsequent β-transducin repeat-containing E3 ubiquitin protein ligase (β-TrCP)-mediated ubiquitination and proteasomal degradation .

Propiedades

IUPAC Name |

2-[benzenesulfonyl(methyl)amino]-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-14(2)15-9-11-16(12-10-15)19-18(21)13-20(3)24(22,23)17-7-5-4-6-8-17/h4-12,14H,13H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLMATWBJNIDBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5757471.png)

![2-chloro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5757497.png)

![1-benzyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5757503.png)

![1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5757504.png)

![4-chloro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5757515.png)

![6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5757528.png)